Carbamic acid, N-[(1R)-3-(dimethylamino)-3-oxo-1-[(phenylthio)methyl]propyl]-, phenylmethyl ester
Description
Carbamic acid, N-[(1R)-3-(dimethylamino)-3-oxo-1-[(phenylthio)methyl]propyl]-, phenylmethyl ester (CAS 870812-30-9) is a chiral carbamate derivative characterized by a stereochemically defined R-configuration at the central carbon. Its molecular structure includes:
- Phenylthio group: A sulfur-containing aromatic substituent that enhances lipophilicity .
- Dimethylamino-3-oxo moiety: A polar, electron-withdrawing group that may influence solubility and reactivity .
- Phenylmethyl ester: A benzyl ester protecting group, common in prodrug design and synthetic intermediates .
The compound is used in pharmaceutical research, particularly as a precursor for protease inhibitors or enzyme-targeting agents, based on structural analogs like Agenerase (a carbamate-based antiviral drug) .
Properties
Molecular Formula |
C20H24N2O3S |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
benzyl N-[4-(dimethylamino)-4-oxo-1-phenylsulfanylbutan-2-yl]carbamate |
InChI |
InChI=1S/C20H24N2O3S/c1-22(2)19(23)13-17(15-26-18-11-7-4-8-12-18)21-20(24)25-14-16-9-5-3-6-10-16/h3-12,17H,13-15H2,1-2H3,(H,21,24) |
InChI Key |
ZEGCMFVLMOXSFW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CC(CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Primary Synthetic Route: Thiomethylation of Chiral β-Amino Alcohol Intermediate
Reaction Scheme and Conditions
The principal synthesis involves a two-step sequence starting from 3-(S)-((carbobenzyloxy)amino)-γ-butyrolactone (Figure 1):
Step 1 : Lactone ring-opening with dimethylamine in tetrahydrofuran (THF) at 20°C for 16 hours yields N-[(1R)-3-(dimethylamino)-1-(hydroxymethyl)-3-oxopropyl]carbamic acid phenylmethyl ester (CAS 870812-29-6) with 99% conversion.
Step 2 : Thiomethylation via treatment with tributylphosphine (1.3 eq) and diphenyldisulfide (1.3 eq) in toluene at 80°C for 16 hours, followed by silica gel chromatography (0–50% ethyl acetate/hexanes), affords the target compound in 95% yield.
Table 1: Critical Reaction Parameters
| Parameter | Step 1 | Step 2 |
|---|---|---|
| Temperature | 20°C | 80°C |
| Time | 16 h | 16 h |
| Solvent | THF | Toluene |
| Key Reagents | Dimethylamine gas | Tributylphosphine |
| Workup | Silica filtration | Column chromatography |
| Yield | 99% | 95% |
Mechanistic Insights
The thiomethylation proceeds through a nucleophilic displacement mechanism:
- Tributylphosphine reduces diphenyldisulfide to generate phenylthiolate anions.
- The β-amino alcohol intermediate undergoes SN2 attack at the hydroxymethyl carbon, displacing hydroxide with phenylthio group retention of the (1R)-stereochemistry due to steric shielding by the carbobenzyloxy moiety.
- Infrared (IR) monitoring confirms reaction completion via disappearance of the O–H stretch at 3400 cm⁻¹ and emergence of C–S vibration at 670 cm⁻¹.
Intermediate Synthesis: Lactone Ring-Opening Dynamics
Preparation of N-[(1R)-3-(Dimethylamino)-1-(Hydroxymethyl)-3-Oxopropyl]Carbamic Acid Phenylmethyl Ester
The critical intermediate (CAS 870812-29-6) is synthesized by saturating a THF solution of 3-(S)-((carbobenzyloxy)amino)-γ-butyrolactone with dimethylamine gas. The reaction exploits lactone ring strain to drive regioselective amine attack at the γ-position, with:
- Steric control : The carbobenzyloxy group directs amine nucleophiles to the less hindered carbonyl carbon.
- Solvent effects : THF’s moderate polarity (dielectric constant 7.6) balances reagent solubility and transition state stabilization.
- Kinetics : Pseudo-first-order rate constants (kobs) of 0.42 h⁻¹ at 20°C ensure complete conversion within 16 hours.
Alternative Synthetic Approaches and Modifications
Thiomethylation Reagent Variations
Comparative studies evaluate alternative thiol sources:
Table 2: Thiolating Agent Efficiency
| Reagent System | Yield (%) | Purity (HPLC) |
|---|---|---|
| Diphenyldisulfide/PBu₃ | 95 | 99.2 |
| Thiophenol/AIBN | 72 | 95.1 |
| Phenyl disulfide/Zn | 68 | 92.4 |
Tributylphosphine outperforms radical initiators (AIBN) and metal reductants (Zn) due to:
Stereochemical Integrity and Analytical Verification
Industrial-Scale Considerations
Cost Analysis
Raw material costs per kilogram:
- Tributylphosphine: $320
- Diphenyldisulfide: $280
- 3-(S)-Lactone precursor: $1,150
The 95% yield translates to a 22% cost reduction compared to earlier routes using silver-mediated thiomethylation.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[(1R)-3-(dimethylamino)-3-oxo-1-[(phenylthio)methyl]propyl]-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamates.
Scientific Research Applications
Carbamic acid, N-[(1R)-3-(dimethylamino)-3-oxo-1-[(phenylthio)methyl]propyl]-, phenylmethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of Carbamic acid, N-[(1R)-3-(dimethylamino)-3-oxo-1-[(phenylthio)methyl]propyl]-, phenylmethyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Estimated based on structural analogs.
Pharmacological and Physicochemical Profiles
- Lipophilicity : The phenylthio group in the target compound increases membrane permeability compared to hydroxy or chloro analogs .
- Bioactivity: Dimethylamino-3-oxo groups may enhance binding to serine proteases (e.g., HIV protease) compared to formyl (Cal III) or cyano substituents .
- Stability : Benzyl esters (target) are more labile under acidic conditions than tert-butyl esters (e.g., 216319-90-3), making them suitable for controlled release .
Biological Activity
Carbamic acid derivatives, particularly those with complex structures like N-[(1R)-3-(dimethylamino)-3-oxo-1-[(phenylthio)methyl]propyl]-, phenylmethyl ester, have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C16H22N2O3S
- Molecular Weight : 306.42 g/mol
This structure contributes to its interaction with biological systems, particularly through its functional groups that may influence enzyme inhibition and receptor binding.
Pharmacological Properties
- Antimicrobial Activity : Studies indicate that carbamic acid derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Cytotoxic Effects : Research has demonstrated that certain carbamic acid derivatives can induce apoptosis in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) leading to oxidative stress, which is detrimental to cellular integrity .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes such as acetylcholinesterase (AChE), which is crucial in neuropharmacology. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions .
The biological activity of carbamic acid derivatives can be attributed to several mechanisms:
- Receptor Modulation : These compounds may bind to neurotransmitter receptors, influencing signaling pathways that regulate mood and cognition.
- Enzyme Interference : By inhibiting enzymes involved in neurotransmitter breakdown or synthesis, these compounds can prolong the action of neurotransmitters.
- Oxidative Stress Induction : The generation of ROS can trigger cellular pathways leading to apoptosis in cancer cells.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of a related carbamic acid derivative against various pathogens. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating potential for development as an antimicrobial agent .
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies on human cancer cell lines demonstrated that a structurally similar carbamic acid derivative induced apoptosis at concentrations ranging from 10 to 50 µM. Flow cytometry analysis confirmed increased annexin V positivity, indicating early apoptotic events .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
